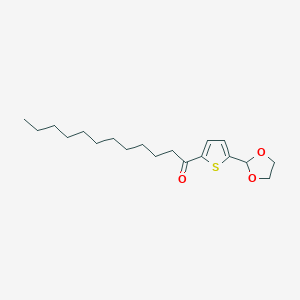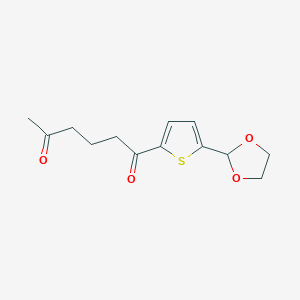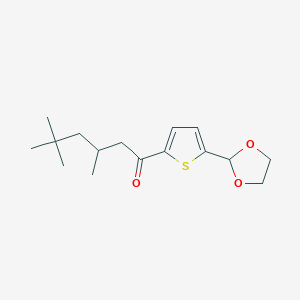
Potassium trifluoro(6-fluoropyridin-3-yl)borate
Overview
Description
Potassium trifluoro(6-fluoropyridin-3-yl)borate is an organic compound that is used in a variety of scientific applications. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. It is also known as potassium 3-fluoropyridin-6-ylborate and is abbreviated as KFBP. It is used in organic synthesis, electrochemistry, and biochemistry. It is also used as a catalyst in various reactions.
Scientific Research Applications
Organic Chemistry Applications
Potassium trifluoro(organo)borates, including derivatives like potassium trifluoro(6-fluoropyridin-3-yl)borate, are highly stable organoboron compounds. They have been identified as promising alternatives to other organoboron reagents in organic chemistry due to their interesting reactivity. These compounds are notably involved in transmetallation reactions with transition metals and have shown to be more reactive than boronic acids or esters in various reactions. Their applications extend to the preparation of alanine derivatives and their use in efficient cross-coupling reactions, demonstrating versatility and utility in organic synthesis (Darses & Genêt, 2003), (Navarre, Darses & Genêt, 2004).
Inorganic Chemistry and Coordination Compounds
In the realm of inorganic chemistry, this compound shows potential in the synthesis and structural characterization of various metal complexes. Studies have demonstrated their role in forming stable complexes with lanthanides and other metals, highlighting their importance in the development of novel coordination compounds with diverse applications (Bell et al., 2001).
Spectroscopic Studies and Molecular Structure
This compound is also relevant in spectroscopic studies, providing insights into the molecular structure of various borate compounds. Through NMR spectroscopy, these compounds contribute to the understanding of molecular interactions and structural properties in solution, aiding in the characterization of complex organometallic structures (López et al., 1995).
Applications in Material Science
Furthermore, research has explored the use of this compound and related compounds in material science. Their properties are studied in the context of developing new materials with specific electronic or optical characteristics, contributing to the advancement of technologies in this field (Lili et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of halohydroxypyridines , suggesting that it may interact with enzymes or substrates involved in these reactions.
Mode of Action
It is known to be used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . This suggests that it may interact with its targets by donating or accepting a fluorine atom during these reactions.
Biochemical Pathways
Given its role in the synthesis of halohydroxypyridines , it may influence pathways involving these compounds or their precursors.
Pharmacokinetics
Similar compounds are known to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Given its role in the synthesis of halohydroxypyridines , it may contribute to the formation of these compounds, which could have various effects depending on the specific context.
Action Environment
The action, efficacy, and stability of Potassium trifluoro(6-fluoropyridin-3-yl)borate can be influenced by various environmental factors . For instance, its reactivity may be affected by the presence of other compounds, pH, temperature, and other conditions.
Biochemical Analysis
Biochemical Properties
Potassium trifluoro(6-fluoropyridin-3-yl)borate plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boron atom, which can form reversible covalent bonds with hydroxyl and amino groups. This interaction is crucial in enzyme inhibition and activation, as well as in the modulation of protein functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by interacting with key signaling molecules and transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. It can also interact with transcription factors, leading to changes in gene expression. These interactions are mediated by the boron atom, which can form stable complexes with various functional groups on biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and air. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition, disruption of cellular metabolism, and toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. It can affect metabolic flux by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites. This compound can also influence the overall metabolic balance within the cell by altering the activity of key regulatory enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of the compound within the cell can impact its activity and function, as it may be concentrated in areas where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules in specific cellular environments. The compound’s activity and function can be modulated by its localization within the cell .
properties
IUPAC Name |
potassium;trifluoro-(6-fluoropyridin-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIUXLLFAUQFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649123 | |
| Record name | Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111732-94-5 | |
| Record name | Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-fluoropyridine-5-trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















